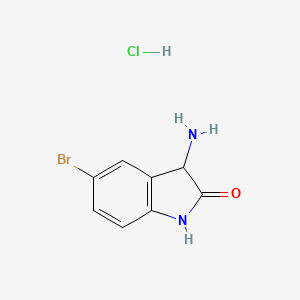

3-Amino-5-bromoindolin-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-5-bromo-1,3-dihydroindol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O.ClH/c9-4-1-2-6-5(3-4)7(10)8(12)11-6;/h1-3,7H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCLFSHDNGCHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(=O)N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774501-93-8 |

Source

|

| Record name | 3-Amino-5-bromo-1,3-dihydro-2H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-bromoindolin-2-one hydrochloride CAS number and properties

An In-Depth Technical Guide to 3-Amino-5-bromoindolin-2-one hydrochloride for Researchers and Drug Development Professionals

Core Compound Identification and Properties

This compound is a synthetically derived organic compound. The indolinone core is a privileged scaffold in drug discovery, and the strategic placement of the bromine atom and the amino group provides versatile handles for further chemical modification.

Table 1: Physicochemical and Computational Properties

| Property | Value | Source |

| CAS Number | 119884-84-3 | [1][2] |

| Molecular Formula | C₈H₈BrClN₂O | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥97% to 99% (supplier dependent) | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(C(=O)N2)N.Cl | [1] |

| InChIKey | ZPTWXWQOQKYHCZ-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |

| Predicted LogP | 1.8228 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Note: Some properties, such as LogP and TPSA, are computationally predicted.

Synthesis and Mechanistic Considerations

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles for analogous structures. A common approach involves the reduction of a corresponding nitro-substituted precursor.

A potential synthetic workflow is outlined below. This multi-step process is designed to ensure high purity and yield of the final product.

Experimental Protocol: A Generalized Approach

-

Nitration of the Indolinone Core: The starting material, 5-bromoindolin-2-one, is carefully nitrated. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and prevent side reactions. The nitro group is directed to the 3-position.

-

Reduction of the Nitro Group: The resulting 5-bromo-3-nitroindolin-2-one intermediate is then subjected to reduction. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid.[4] This method is often preferred in industrial settings due to its cost-effectiveness and efficiency. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed for a cleaner reaction profile.

-

Formation of the Hydrochloride Salt: The free base, 3-amino-5-bromoindolin-2-one, is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of the desired hydrochloride salt.

-

Purification: The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. Recrystallization from a suitable solvent system can be performed to achieve higher purity if required.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques should be employed. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS.[5]

Table 2: Analytical Methods for Compound Validation

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic and aliphatic proton signals consistent with the indolinone structure. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the eight unique carbon atoms in the molecule. |

| LC-MS | Purity assessment and determination of molecular weight. | A prominent peak corresponding to the mass of the protonated free base. |

| HPLC | Quantitative purity analysis. | A single major peak indicating high purity, typically >97%. |

| FTIR | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, and C-Br bonds. |

Applications in Drug Discovery and Medicinal Chemistry

The indolinone scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[6] this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.

Role as a Kinase Inhibitor Scaffold

The primary amino group at the 3-position and the bromine atom at the 5-position provide convenient points for chemical diversification, allowing for the exploration of structure-activity relationships. This is particularly relevant in the design of kinase inhibitors. The indolinone core can act as a scaffold to orient functional groups that interact with the ATP-binding site of kinases.

Recent studies have highlighted the potential of 5-bromoindolin-2-one derivatives as potent anticancer agents.[7][8] For instance, derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[8]

The development of such inhibitors is a cornerstone of modern targeted cancer therapy. The versatility of this compound makes it a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety, Handling, and Storage

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10] Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an ideal starting point for the synthesis of novel therapeutic agents. As research into targeted therapies continues to expand, the importance of such versatile chemical building blocks is set to grow.

References

-

Arctom Scientific. CAS NO. 1893457-72-1 | 3-Amino-5-bromoindole Hydrochloride. [Link]

-

Molport. (3S)-3-amino-5-bromo-3-(hydroxymethyl)-7-nitro-2,3-dihydro-1H-indol-2-one hydrochloride. [Link]

-

PubChemLite. 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. [Link]

-

PubChemLite. 3-amino-5-bromo-1-methyl-2,3-dihydro-1h-indol-2-one hydrochloride. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

National Institutes of Health. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound, CasNo.119884-84-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. PubChemLite - 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 119884-84-3|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. file.bldpharm.com [file.bldpharm.com]

The Multifaceted Biological Activities of 5-Bromoindolin-2-one Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The strategic introduction of a bromine atom at the 5-position of this ring system can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, often leading to enhanced potency and selectivity across a range of therapeutic targets. This technical guide provides a comprehensive exploration of the diverse biological activities of 5-bromoindolin-2-one derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies used to evaluate these promising compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

5-Bromoindolin-2-one derivatives have emerged as a prominent class of anticancer agents, demonstrating significant efficacy against a variety of human cancer cell lines. Their primary mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and EGFR

A significant body of research has focused on the development of 5-bromoindolin-2-one derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2]

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis.[3] By inhibiting VEGFR-2, 5-bromoindolin-2-one derivatives can effectively cut off the blood supply to tumors, thereby impeding their growth.[1] The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one scaffold has shown particular promise in this area.[1]

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a vital role in cell proliferation and survival.[4] Dysregulation of EGFR signaling is a common feature in many cancers.[4] Certain 5-bromoindole-2-carboxylic acid derivatives have been shown to be effective inhibitors of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells.[2]

The following diagram illustrates the signaling pathways of VEGFR-2 and EGFR and the points of inhibition by 5-bromoindolin-2-one derivatives.

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by 5-bromoindolin-2-one derivatives.

In Vitro Cytotoxic Activity

The anticancer potential of 5-bromoindolin-2-one derivatives has been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of selected derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 23p | 5-Bromo-7-azaindolin-2-one | HepG2 (Liver) | 3.012 | [5][6] |

| A549 (Lung) | 2.357 | [5][6] | ||

| Skov-3 (Ovarian) | 2.659 | [5][6] | ||

| 7d | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | MCF-7 (Breast) | 2.93 | [1] |

| A549 (Lung) | 9.57 | [1] | ||

| 7c | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | MCF-7 (Breast) | 7.17 | [1] |

| Compound 3a | 5-Bromoindole-2-carboxylic acid | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Potent activity reported | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-bromoindolin-2-one derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

The following diagram outlines the workflow for the MTT assay.

Caption: Workflow of the MTT assay for determining cell viability.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To confirm the direct inhibitory effect of 5-bromoindolin-2-one derivatives on specific kinases like VEGFR-2, an in vitro kinase assay is performed.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the compound is quantified by the reduction in substrate phosphorylation.[12]

Step-by-Step Methodology (Luminescence-based):

-

Prepare Master Mix: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2).[12]

-

Plate Setup: Add the master mix to the wells of a white 96-well plate.

-

Add Inhibitor: Add serial dilutions of the 5-bromoindolin-2-one derivative to the test wells. Add a vehicle control to the positive control wells.

-

Add Enzyme: Add the recombinant kinase (e.g., VEGFR-2) to the test and positive control wells. Add buffer without the enzyme to the blank wells.

-

Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Bromoindole derivatives, including those with the 5-bromoindolin-2-one core, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[5][13]

Spectrum of Activity and Mechanism of Action

6-Bromoindolglyoxylamido derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[5] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[5] This disruption of the cell membrane integrity leads to cell death.

In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-Bromoindolglyoxylamido polyamine derivatives | Staphylococcus aureus | MIC50 = 4, MIC90 = 16 | [7] |

| Escherichia coli | Enhanced activity reported | [5] | |

| 6-bromo,2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | Zone of inhibition: 10-16 mm | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of the 5-bromoindolin-2-one derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

The following diagram illustrates the workflow for the broth microdilution assay.

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated for their anti-inflammatory properties, and 5-bromoindolin-2-one derivatives are emerging as potential candidates in this therapeutic area.

Inhibition of COX-2 and Nitric Oxide Production

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes and mediators of the inflammatory response.

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[6] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[1] Indole derivatives have been shown to be selective COX-2 inhibitors.[1]

-

Nitric Oxide (NO) Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation.[14] Overproduction of NO can contribute to tissue damage. Some 3-substituted-indolin-2-one derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[15]

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Compound Class | Assay | Target Cell Line | Activity | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric Oxide Production | RAW264.7 macrophages | 50% suppression at 20 µM | [15] |

| Indazole derivatives | COX-2 Inhibition | - | IC50 = 12.32 - 23.42 µM | [3] |

| Indole derivatives | TNF-α and IL-6 production | RAW264.7 macrophages | Inhibition reported | [16] |

Experimental Protocol: Nitric Oxide Production Assay (Griess Test)

The Griess test is a simple and sensitive colorimetric assay for the measurement of nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the 5-bromoindolin-2-one derivatives for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce iNOS expression and NO production.

-

Collect Supernatant: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

5-Bromoindolin-2-one derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position of the indolin-2-one core often enhances the therapeutic potential of the scaffold.

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their efficacy and safety.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.

-

Combination Therapies: Exploring the potential of these derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of 5-bromoindolin-2-one derivatives holds great promise for the discovery of new and effective treatments for a wide range of diseases.

References

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Nitric oxide inhibition strategies. PMC. [Link]

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

Sources

- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mediresonline.org [mediresonline.org]

- 14. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Whitepaper: A Strategic Guide to Uncovering the Therapeutic Targets of 3-Amino-5-bromoindolin-2-one hydrochloride

Abstract

The indolin-2-one (oxindole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically successful therapeutics. Its chemical tractability and proven ability to interact with key biological targets, most notably protein kinases, make it a focal point for novel drug development. This guide provides a comprehensive analysis of the potential therapeutic targets for a specific derivative, 3-Amino-5-bromoindolin-2-one hydrochloride. Due to the limited direct biological data on this precise molecule, our strategy is rooted in a robust, evidence-based exploration of the broader indolin-2-one class. We synthesize data from extensive literature to prioritize target families, propose a logical, multi-tiered experimental framework for target identification and validation, and provide detailed protocols to empower researchers. The primary hypothesis centers on protein kinases involved in oncogenic signaling, such as VEGFR and c-Src, with a compelling secondary hypothesis targeting Thioredoxin Reductase (TrxR) in cancer-related oxidative stress pathways. This document serves as a strategic blueprint for efficiently navigating the early-stage discovery process for this promising compound.

Introduction: The Indolin-2-one Core as a "Privileged Scaffold"

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in clinically effective agents. These "privileged scaffolds" possess the inherent ability to bind to multiple, distinct biological targets through versatile, low-energy conformations. The indolin-2-one structure is a quintessential example of such a scaffold.[1] Its rigid bicyclic system provides a stable anchor, while modifications at various positions allow for the fine-tuning of potency and selectivity against a wide array of protein targets.[2]

The most prominent success story for this class is Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] Sunitinib's mechanism, centered on the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), provides a powerful precedent and a logical starting point for investigating new analogs.[3] The subject of this guide, this compound, contains the essential indolin-2-one core, with substitutions that warrant a systematic investigation into its therapeutic potential. The bromine at the C-5 position and the amine at C-3 are key modifications that can significantly influence target binding and selectivity.

Part 1: Prioritized Target Classes Based on Scaffold Analysis

An analysis of published data on indolin-2-one derivatives allows for the rational prioritization of potential biological targets. These fall into two main categories: well-established kinase targets and emerging non-kinase targets.

Primary Hypothesis: Protein Kinase Inhibition

The indolin-2-one scaffold is a well-established ATP-competitive kinase inhibitor.[4][5][6] These small molecules occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby disrupting signal transduction.[5] The vast majority of research points toward this as the most probable mechanism of action.

-

Receptor Tyrosine Kinases (RTKs): This is the most validated target class for indolinones.

-

VEGFRs: As the primary gatekeepers of angiogenesis—the formation of new blood vessels essential for tumor growth—VEGFRs are a critical anti-cancer target.[3] Numerous studies confirm that the indolin-2-one core is necessary for VEGFR inhibition.[3][7][8]

-

PDGFRs & c-Kit: Often co-inhibited with VEGFRs, these RTKs are involved in cell growth, proliferation, and differentiation. Their inhibition is a key therapeutic strategy in various cancers.[2]

-

-

Non-Receptor Tyrosine Kinases:

-

c-Src: This kinase is a crucial node in signaling pathways controlling cell proliferation, survival, and motility. Its inhibition is a studied approach in cancer therapy, and specific indolinone derivatives have shown potent activity against c-Src.[9]

-

-

Serine/Threonine Kinases:

-

Aurora B Kinase: As a key regulator of mitosis, Aurora B is a validated oncology target. Its inhibition leads to mitotic catastrophe and apoptosis in cancer cells. Substituted indolin-2-ones have been successfully identified as inhibitors of Aurora B.[10]

-

Caption: Simplified VEGFR-2 signaling, a primary target class for indolinones.

Secondary Hypothesis: Thioredoxin Reductase (TrxR) Inhibition

Beyond kinases, a compelling body of evidence suggests that certain indolin-2-one derivatives can target key enzymes in cellular redox homeostasis.[11][12]

-

Thioredoxin Reductase (TrxR): This selenoenzyme is a central regulator of the thioredoxin system, which protects cells from oxidative stress. Cancer cells often exhibit elevated reactive oxygen species (ROS) levels and are highly dependent on antioxidant systems like TrxR for survival. Inhibition of TrxR leads to a buildup of oxidative stress, activation of apoptotic signaling (e.g., ASK1, JNK, p38), and ultimately, programmed cell death.[11][12] The electrophilic potential of some indolinone structures makes them suitable for targeting the active site selenocysteine residue of TrxR.[12] This presents a distinct and highly promising therapeutic avenue, particularly for inducing apoptosis in cancer cells.

Table 1: Summary of High-Priority Potential Therapeutic Targets

| Target Class | Specific Example(s) | Function & Rationale | Associated Disease Area |

| Receptor Tyrosine Kinase | VEGFR-2, PDGFR, c-Kit | Regulate angiogenesis, cell growth, and proliferation. Central to tumor progression. | Oncology (various solid tumors) |

| Non-Receptor Tyrosine Kinase | c-Src | Integrator of signals controlling cell motility, invasion, and survival. | Oncology (metastatic cancers) |

| Serine/Threonine Kinase | Aurora B Kinase | Essential for proper chromosome segregation during mitosis. Target for aneuploid cancers. | Oncology |

| Redox Enzyme | Thioredoxin Reductase (TrxR) | Maintains cellular redox balance. Cancer cells are highly reliant on TrxR to survive oxidative stress. | Oncology |

Part 2: A Phased Experimental Framework for Target Discovery

A systematic, phased approach is critical to efficiently identify and validate the molecular target(s) of this compound. This framework is designed to move from broad, hypothesis-generating screens to specific, in-cell validation.

Phase 1: Broad Target Identification & Hypothesis Generation

The initial goal is to cast a wide net to identify primary binding partners without bias, while simultaneously testing the primary kinase hypothesis.

Caption: A sequential workflow to validate target engagement in a cellular context.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify direct binding of the compound to its putative target protein in intact cells.

-

Causality: This assay is a gold standard for target engagement. The principle is that a protein becomes more thermally stable when its ligand is bound. Observing a shift in the melting temperature of a target protein in the presence of the compound provides powerful, direct evidence of binding in a physiological setting, filtering out artifacts from cell-free assays.

-

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HUVEC for VEGFR, a cancer cell line overexpressing the target) to ~80% confluency.

-

Compound Treatment: Treat cells with the compound at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a defined period (e.g., 1 hour).

-

Heating: Harvest cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the specific target protein remaining in the supernatant at each temperature using Western Blot or ELISA.

-

Data Interpretation: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization and thus, direct binding.

-

Protocol 3: Western Blot for Downstream Pathway Modulation

-

Objective: To determine if target engagement by the compound leads to the functional inhibition of its signaling pathway.

-

Causality: While CETSA confirms binding, it does not confirm functional inhibition. For a kinase target, the most direct functional consequence is the inhibition of substrate phosphorylation. This protocol provides the necessary evidence to link target binding to a biological effect.

-

Methodology (Example for VEGFR-2):

-

Cell Culture & Starvation: Culture HUVEC cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treatment: Pre-treat cells with various concentrations of this compound (and vehicle) for 1-2 hours.

-

Stimulation: Stimulate the cells with a recombinant ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10 minutes) to induce receptor phosphorylation. A non-stimulated control should be included.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody against the phosphorylated form of the target (e.g., anti-phospho-VEGFR2 Tyr1175).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop with an ECL substrate and image the blot.

-

-

Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-VEGFR2) and a loading control (e.g., anti-GAPDH) to ensure observed changes are due to phosphorylation status and not protein levels or loading errors.

-

Interpretation: A dose-dependent decrease in the phospho-VEGFR2 signal in compound-treated, VEGF-stimulated cells indicates functional inhibition of the target.

-

Conclusion and Future Directions

The this compound compound belongs to a chemical class with a proven track record in oncology. The strategic framework outlined in this guide prioritizes the most probable therapeutic targets—protein kinases like VEGFR and the redox enzyme TrxR—and provides a robust, phased experimental plan to de-risk and accelerate its development. By systematically executing kinase profiling and chemical proteomics, followed by rigorous in-cell target validation using CETSA and functional pathway analysis, research teams can rapidly and efficiently elucidate the mechanism of action. This foundational knowledge is paramount for making informed decisions about lead optimization, preclinical model selection, and the ultimate translation of this promising compound into a potential therapeutic.

References

-

Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link] [4][6]2. ResearchGate. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link] [5]3. Sci-Hub. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link] [13]4. Kaminska, K. K., Bertrand, H. C., Tajima, H., Stafford, W. C., Cheng, Q., Chen, W., Wells, G., Arner, E. S., & Chew, E. H. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(26), 40213–40230. [Link] [11][12]5. Krystal, G. W., Honsawek, S., Litz, J., & Buchdunger, E. (2000). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Clinical Cancer Research, 6(9), 3319-3326. [Link] [2]6. Kaur, M., & Singh, M. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link] [3]7. Di Fiore, A., D'Annessa, I., & Bagalà, M. (2015). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Expert opinion on therapeutic patents, 25(8), 919–934. [Link] [1]8. Wang, Z., Chen, J., Wang, Y., Li, W., & Zhang, Y. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. European journal of medicinal chemistry, 46(9), 4391–4396. [Link] [7]9. Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J. Y., Nematalla, A., Wang, X., Chen, H., Sistla, A., Lu, Y., Tang, F., Wei, J., & Tang, C. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603. [Link] [14]10. El-Ashrey, M. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7494. [Link] [8][15]11. Pireddu, R., Forgione, M., Sanna, F., Deplano, S., Isoni, M., Idda, E., La Colla, P., Loddo, R., Matyus, P., & Sanna, M. L. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2382–2394. [Link] [9]12. Liu, G., Li, D., Liu, Y., Zhang, Y., Wang, L., Zhang, J., He, L., & Zheng, W. (2015). Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay. Bioorganic & medicinal chemistry letters, 25(15), 2937–2942. [Link]

Sources

- 1. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. sci-hub.st [sci-hub.st]

- 14. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Indolin-2-one Scaffold: A Privileged Core in Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Central Role of Kinases and the Rise of the Indolin-2-one Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical classes of signaling molecules in cell biology.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, where they drive uncontrolled cell growth, proliferation, and survival.[1][4][5] This has made them a primary focus for therapeutic intervention, leading to the development of a multitude of small molecule kinase inhibitors.[1][3] Among the various chemical structures explored, the indolin-2-one (also known as oxindole) core has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the indolin-2-one scaffold's role in kinase inhibition, delving into its mechanism of action, structure-activity relationships (SAR), and its embodiment in clinically successful drugs.

The significance of the indolin-2-one scaffold is underscored by its presence in several FDA-approved kinase inhibitors, including Sunitinib, Axitinib, and Nintedanib.[6] These drugs have demonstrated considerable efficacy in treating various cancers by targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][4] The versatility of the indolin-2-one core allows for structural modifications that can fine-tune the potency and selectivity of these inhibitors.[4][7]

Core Mechanism of Action: Competitive ATP Inhibition

The predominant mechanism by which indolin-2-one-based inhibitors exert their effect is through competitive inhibition of adenosine triphosphate (ATP) binding to the kinase's catalytic domain.[6] These small molecules are designed to fit into the ATP-binding pocket, a highly conserved region across the kinome.[6][8][9] By occupying this pocket, they prevent the kinase from autophosphorylating and subsequently activating downstream signaling pathways that are crucial for pathological processes like tumor growth and angiogenesis.[6]

The indolin-2-one core itself plays a crucial role in this interaction. The oxindole moiety can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[4] This interaction anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to interact with other regions of the ATP pocket, thereby dictating selectivity and potency.

Caption: Competitive inhibition of ATP binding by an indolin-2-one inhibitor.

Structure-Activity Relationship (SAR) of Indolin-2-one Kinase Inhibitors

The development of potent and selective indolin-2-one kinase inhibitors heavily relies on understanding their structure-activity relationships.[10][11][12] Modifications at various positions of the indolin-2-one scaffold can significantly impact binding affinity and kinase selectivity.

-

The Oxindole Core: As mentioned, the oxindole moiety is essential for binding to the hinge region of the kinase.[4] Substitutions on the C(5) and C(6) positions of the oxindole ring are particularly effective for modulating binding affinity.[4] For instance, introducing a fluorine atom at the C(5) position can enhance inhibitory activity.

-

Substitutions at the C-3 Position: The substituent at the C-3 position of the oxindole ring plays a critical role in determining the inhibitor's antiangiogenic and anticancer activities.[11] Often, a pyrrole ring is attached at this position, and this pyrrole moiety binds to a hydrophobic pocket (also known as the selective pocket) within the ATP-binding site.[4] Modifications to this pyrrole ring can therefore influence kinase selectivity.[4]

-

Side Chains: The nature of the side chain attached to the pyrrole or other heterocyclic systems at the C-3 position is crucial for solubility and pharmacokinetic properties. For example, in Sunitinib, a diethylaminoethyl group enhances water solubility.

Caption: Core components influencing the SAR of indolin-2-one inhibitors.

Case Studies: Clinically Approved Indolin-2-one Kinase Inhibitors

The therapeutic potential of the indolin-2-one scaffold is best illustrated by the success of drugs like Sunitinib and Axitinib.

Sunitinib (Sutent®)

Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor.[13] It was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][4] Its mechanism of action involves the inhibition of several RTKs, including VEGFRs, PDGFRs, c-KIT, and FLT3.[1][13] This broad-spectrum inhibition leads to both anti-angiogenic and direct anti-tumor effects.[1]

The development of Sunitinib evolved from an earlier indolin-2-one derivative, Semaxanib (SU5416), which was one of the first RTK inhibitors of VEGFRs and PDGFRs to be tested clinically.[4] Structural modifications of Semaxanib led to the creation of Sunitinib with improved potency and pharmacokinetic properties.[4]

Axitinib (Inlyta®)

Axitinib is another potent and selective inhibitor of VEGFRs 1, 2, and 3.[14] It is indicated for the treatment of advanced RCC after failure of one prior systemic therapy.[15][16] Axitinib's high selectivity for VEGFRs is a result of specific structural features within its indolin-2-one framework that optimize its interaction with the ATP-binding pocket of these receptors.[14]

| Drug | Key Targets | FDA Approved Indications |

| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R[1][13] | Advanced Renal Cell Carcinoma (RCC), Imatinib-resistant Gastrointestinal Stromal Tumor (GIST)[1][4] |

| Axitinib | VEGFR-1, -2, -3[14] | Advanced Renal Cell Carcinoma (RCC) after failure of prior systemic therapy[15][16] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indolin-2-one derivative against a specific kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Indolin-2-one test compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare a serial dilution of the indolin-2-one test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Synthesis of a 3-Substituted Indolin-2-one Derivative (Illustrative Example)

Objective: To synthesize a representative 3-substituted indolin-2-one via a Knoevenagel condensation.

Methodology:

-

Reactants:

-

Oxindole

-

Aromatic aldehyde (e.g., 5-formyl-1H-pyrrole-2-carbaldehyde)

-

Piperidine (as a basic catalyst)

-

Ethanol (as a solvent)

-

-

Procedure:

-

Dissolve the oxindole and the aromatic aldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Future Perspectives and Conclusion

The indolin-2-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[3] Current research focuses on several key areas:

-

Improving Selectivity: While multi-targeted kinase inhibitors have their advantages, there is a growing interest in developing more selective inhibitors to minimize off-target effects and associated toxicities.[17]

-

Overcoming Drug Resistance: The emergence of drug resistance is a significant challenge in kinase inhibitor therapy. Novel indolin-2-one derivatives are being designed to target mutant kinases that are resistant to existing drugs.

-

Bioisosteric Replacement: Researchers are exploring bioisosteric replacements of certain moieties within the indolin-2-one scaffold to improve pharmacokinetic properties, metabolic stability, and potency.[18][19][20]

-

Scaffold Hopping: Deep learning and computational approaches are being employed for "scaffold hopping" to discover novel core structures that mimic the binding mode of indolin-2-ones but possess different chemical properties.[8][9]

References

- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Google Scholar.

- Mechanism of action studies for substituted indolin-2-ones. (n.d.). Benchchem.

- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71.

- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate.

- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org.

- Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. (n.d.). PubMed.

- Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.

- Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119.

- Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). PubMed.

- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). ACS Publications.

- Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor. (2014). PubMed.

- Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.

- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). PubMed.

- New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. (n.d.). PubMed.

- Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.

- Krystal, G. W., Honsawek, S., Litz, J., & Buchdunger, E. (n.d.). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells1. AACR Journals.

- Eastwood, P., González, J., Gómez, E., Caturla, F., Aguilar, N., Mir, M., Aiguadé, J., Matassa, V., Balagué, C., Orellana, A., & Domínguez, M. (2011). Indolin-2-one p38α inhibitors III: bioisosteric amide replacement. Bioorganic & medicinal chemistry letters, 21(21), 6253–6257.

- Xu, C., Liu, Y., & Zhao, G. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science Publishers.

- Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. (n.d.). NIH.

- Photoinduced Isomerization and Hepatoxicities of Semaxanib, Sunitinib and Related 3-Substituted Indolin-2-ones. (n.d.). PubMed.

- Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. (n.d.). PMC - NIH.

- EGFR inhibitors developed through bioisosteric replacement of the... (n.d.). ResearchGate.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- Bioisosteric replacement of Compounds 1 and 2. (n.d.). ResearchGate.

- Inlyta (axitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central.

- Axitinib (Inlyta). (n.d.). Cancer Research UK.

- Axitinib | AG-013736 | targeted tyrosine kinase inhibitor. (n.d.). TargetMol.

- Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. (n.d.). PubMed.

- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593.

- 202324Orig1s000. (2012). accessdata.fda.gov.

Sources

- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 3. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. reference.medscape.com [reference.medscape.com]

- 16. cancerresearchuk.org [cancerresearchuk.org]

- 17. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indolin-2-one p38α inhibitors III: bioisosteric amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-5-bromoindolin-2-one Hydrochloride

Abstract: The indolin-2-one core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. The strategic introduction of specific substituents, such as a bromine atom at the 5-position and an amino group at the 3-position, significantly modulates the molecule's physicochemical properties and biological activity. This guide provides an in-depth technical exploration of 3-Amino-5-bromoindolin-2-one hydrochloride, a key intermediate and foundational structure in the development of targeted therapeutics. We will dissect its synthetic lineage, elucidate its critical role as a molecular scaffold, detail its mechanism of action through the lens of kinase inhibition, and provide robust experimental protocols for its synthesis and derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

The Genesis of a Core Structure: Discovery and Strategic Importance

The discovery of this compound was not a singular event but rather an evolution stemming from the systematic exploration of the indolin-2-one (or oxindole) scaffold. Early research identified the indolin-2-one nucleus in various natural products and subsequently recognized its potential as a versatile template for synthesizing biologically active compounds.[1][2] The true significance of this scaffold was cemented with the discovery that its derivatives could function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[3]

The development of this specific compound represents a strategic application of established medicinal chemistry principles:

-

The 5-Bromo Substitution: The introduction of a halogen, specifically bromine, at the 5-position of the indolinone ring is a critical modification. This lipophilic group enhances binding affinity within the often hydrophobic ATP-binding pockets of kinases. Furthermore, the bromine atom can serve as a synthetic handle for further functionalization via cross-coupling reactions.

-

The 3-Amino Functionality: The C3 position of the indolin-2-one ring is a key vector for diversification. The introduction of an amino group at this position provides a nucleophilic center and a hydrogen bond donor, which can be crucial for anchoring the molecule within a target's active site. It also serves as a versatile precursor for the synthesis of a wide array of derivatives, such as amides, sulfonamides, and Schiff bases, allowing for fine-tuning of pharmacological properties.[4]

The hydrochloride salt form is primarily utilized to enhance the compound's solubility and stability, facilitating its use in both synthetic protocols and initial biological screening assays.

The Indolin-2-one Scaffold in Action: A Kinase Inhibition Paradigm

The primary significance of the 3-amino-5-bromoindolin-2-one scaffold lies in its application as a core structure for potent protein kinase inhibitors.[3] Many of these derivatives function as Type I or II ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[5][6] A paramount example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels—which is a critical process for tumor growth and metastasis.[7][8]

Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade

VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[9][10]

Derivatives of 5-bromoindolin-2-one are designed to mimic the adenine moiety of ATP. The indolinone core establishes key hydrogen bonds with the "hinge region" of the VEGFR-2 ATP-binding pocket.[5] Substituents at the C3 position explore adjacent regions of the pocket, conferring potency and selectivity, while the 5-bromo group occupies a hydrophobic pocket, enhancing overall binding affinity. By occupying the ATP-binding site, the inhibitor blocks the transfer of a phosphate group to substrate proteins, effectively shutting down the signaling cascade and inhibiting angiogenesis.

Biological Activity of 5-Bromoindolin-2-one Derivatives

The potency of this scaffold is demonstrated by the numerous derivatives reported with significant anti-proliferative and kinase inhibitory activity. The data below summarizes the activity of representative compounds against various cancer cell lines and kinases.

| Compound Class | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast Cancer) | 2.93 | [7][8] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast Cancer) | 7.17 | [7][8] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 Kinase | 0.503 | [7][8] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | VEGFR-2 Kinase | 0.728 | [7][8] |

| (E)-5-bromo-3-(phenylimino)indolin-2-one | UO-31 (Renal Cancer) | >10 (17.88% resistance) | [11] |

| 5-bromo-7-azaindolin-2-one pyrrole carboxamide | A549 (Lung Cancer) | 0.32 | [12] |

Synthesis and Derivatization: Experimental Protocols

The synthesis of this compound originates from a suitable substituted aniline and typically proceeds through the key intermediate, 5-bromoisatin. This intermediate is highly versatile, allowing for a multitude of chemical transformations at the C3-carbonyl position.

Protocol 1: Synthesis of 5-Bromoisatin (1) via Sandmeyer Reaction

This protocol is adapted from the classical Sandmeyer isatin synthesis, a robust method for creating the isatin core from anilines.[13][14]

Materials:

-

4-Bromoaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfate (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

Preparation of Isonitrosoacetanilide:

-

In a 2 L round-bottom flask, dissolve sodium sulfate (120 g) in deionized water (500 mL) with heating.

-

In a separate beaker, prepare a solution of 4-bromoaniline (0.1 mol) in water (100 mL) and concentrated HCl (8.5 mL).

-

Prepare a third solution of hydroxylamine hydrochloride (0.22 mol) in water (100 mL).

-

Add the 4-bromoaniline solution and the hydroxylamine solution to the flask containing the sodium sulfate solution.

-

Add a solution of chloral hydrate (0.11 mol) in water (100 mL) to the reaction mixture.

-

Heat the mixture to boiling and maintain reflux for 30-45 minutes. The product will precipitate as a yellowish solid.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This yields the intermediate, N-(4-bromophenyl)-2-(hydroxyimino)acetamide.

-

-

Cyclization to 5-Bromoisatin:

-

Pre-warm concentrated H₂SO₄ (200 mL) to 60-65 °C in a 1 L beaker with mechanical stirring.

-

Carefully add the dried N-(4-bromophenyl)-2-(hydroxyimino)acetamide intermediate (0.1 mol) in small portions, maintaining the temperature between 70-80 °C.

-

After the addition is complete, heat the mixture to 80-85 °C for 10 minutes.

-

Carefully pour the hot reaction mixture onto crushed ice (800 g) with stirring.

-

The 5-bromoisatin product will precipitate as an orange-red solid.

-

Allow the mixture to stand for 1 hour, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Recrystallize from glacial acetic acid or ethanol to yield pure 5-bromoisatin (1).

-

Protocol 2: Synthesis of this compound (3)

This protocol describes a plausible route via the formation of a 3-oxime intermediate followed by reduction. The reduction of isatin derivatives to 3-aminoindolin-2-ones is a well-established transformation.

Materials:

-

5-Bromoisatin (1)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Synthesis of 5-Bromoindoline-2,3-dione 3-oxime (2):

-

Suspend 5-bromoisatin (1) (10 mmol) in ethanol (50 mL).

-

Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) to the suspension.

-

Reflux the mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product oxime will precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, then water, and dry to yield 5-bromoindoline-2,3-dione 3-oxime (2).

-

-

Reduction to this compound (3):

-

In a round-bottom flask, suspend the oxime intermediate (2) (5 mmol) in concentrated HCl (20 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂) (20 mmol) in concentrated HCl (10 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

-

The product hydrochloride salt will precipitate from the reaction mixture.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with a small amount of cold water, followed by diethyl ether, to remove any residual reagents and byproducts.

-

Dry the product under vacuum to yield this compound (3) as a solid.

-

Conclusion and Future Directions

This compound is more than a mere chemical intermediate; it is a strategically designed molecular scaffold that embodies key principles of modern drug design. Its significance is derived from the proven success of the indolin-2-one core in targeting protein kinases, a critical class of enzymes in oncology and other therapeutic areas. The bromine and amino functionalities at the 5- and 3-positions, respectively, provide the essential handles for chemists to modulate potency, selectivity, and pharmacokinetic properties.

Future research will undoubtedly continue to leverage this scaffold. The exploration of novel substitutions at the 3-amino position will lead to new chemical entities with potentially improved kinase selectivity profiles. Furthermore, its use as a building block in PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors represents an exciting frontier. As our understanding of the kinome deepens, the value of versatile and potent scaffolds like 3-Amino-5-bromoindolin-2-one will only continue to grow, solidifying its place in the arsenal of drug discovery professionals.

References

-

Sha, F., et al. (2015). Phosphine squaramide catalyzed enantioselective aza-MBH reaction of isatin imine with acrylates. RSC Advances. Available at: [Link][4][15]

-

Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link][7]

-

Frontiers in Cell and Developmental Biology. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link][9]

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link][10]

-

ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... Available at: [Link][16]

-

National Institutes of Health. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link][8]

-

Gary, J. B., et al. (2012). Synthesis of Substituted Isatins. NIH Public Access. Available at: [Link][13]

-

ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Available at: [Link][11]

-

Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Available at: [Link][18]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link][1][2]

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Available at: [Link][2][19]

-

Liu, H., et al. (2017). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. Available at: [Link][12]

-

Zhang, H., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link][1]

-

Sharma, S., et al. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. Archiv der Pharmazie. Available at: [Link][3]

-

PubMed. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. Available at: [Link]

-

Kaur, J., et al. (2015). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation. RSC Advances. Available at: [Link]

-

Martin, S. F., et al. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry. Available at: [Link][20]

- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry.

- Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603.

- Sharma, S., et al. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. Archiv der Pharmazie, 347(6), 381–393.

- Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

- Zhang, H., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674.

- ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one.

-

Vieth, M., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Computational and Structural Biotechnology Journal. Available at: [Link]

-

Dar, A. C., & Shokat, K. M. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Methods in Molecular Biology. Available at: [Link]

- Gary, J. B., et al. (2012).

- ChemicalBook. (2022).

- Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Page loading... [wap.guidechem.com]

- 12. biosynth.com [biosynth.com]

- 13. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 15. Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

- 18. ajpp.in [ajpp.in]

- 19. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]